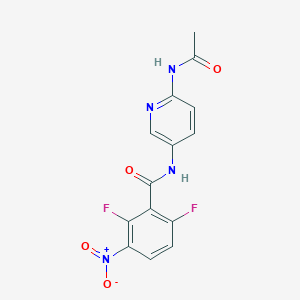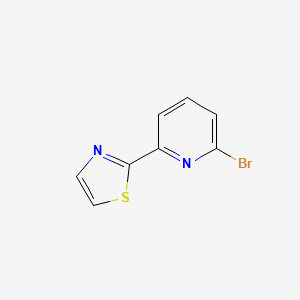
N-(6-Acetylamino-pyridin-3-yl)-2,6-difluoro-3-nitro-benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an acetamido group and a benzamide moiety substituted with difluoro and nitro groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like acetonitrile and formaldehyde.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the pyridine ring using acetic anhydride.
Formation of the Benzamide Moiety: The benzamide moiety is synthesized by reacting 2,6-difluorobenzoyl chloride with 3-nitroaniline.
Coupling Reaction: The final step involves coupling the acetamidopyridine derivative with the benzamide derivative under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction of Nitro Group: The major product is the corresponding amine derivative.
Substitution of Difluoro Groups: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
- N-(4-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(3-acetamidopyridin-2-yl)-2,6-difluoro-3-nitrobenzamide
- N-(6-acetamidopyridin-3-yl)-2,4-difluoro-3-nitrobenzamide
Uniqueness
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct biological activities and chemical properties compared to its analogs.
特性
分子式 |
C14H10F2N4O4 |
|---|---|
分子量 |
336.25 g/mol |
IUPAC名 |
N-(6-acetamidopyridin-3-yl)-2,6-difluoro-3-nitrobenzamide |
InChI |
InChI=1S/C14H10F2N4O4/c1-7(21)18-11-5-2-8(6-17-11)19-14(22)12-9(15)3-4-10(13(12)16)20(23)24/h2-6H,1H3,(H,19,22)(H,17,18,21) |
InChIキー |
HFHIXMZUNMKISX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C(C=C1)NC(=O)C2=C(C=CC(=C2F)[N+](=O)[O-])F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[2-(4-hydroxyphenyl)-1H-imidazol-5-yl]ethanone](/img/structure/B13894160.png)
![Methyl 6-[bis(tert-butoxycarbonyl)amino]pyrimidine-4-carboxylate](/img/structure/B13894163.png)
![1-(4-Chlorophenyl)-2-[[5-(2,6-dichloropyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B13894165.png)
![4-Benzyl-6,6-difluoro-4-azaspiro[2.4]heptane](/img/structure/B13894181.png)

![1-[4-(dimethylamino)phenyl]-2-(4-methoxyphenyl)Ethanone](/img/structure/B13894192.png)


![O3-Benzyl O8-tert-butyl endo-2-(2-hydroxyethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B13894239.png)
![4-tert-butyl-2-[[(1S,2S)-2-[(5-tert-butyl-2-hydroxy-3-methylphenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenol;cobalt;tetrafluoroborate](/img/structure/B13894245.png)
